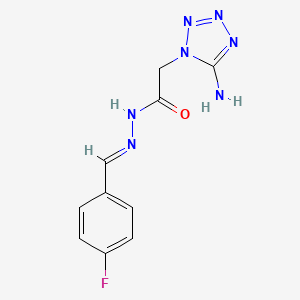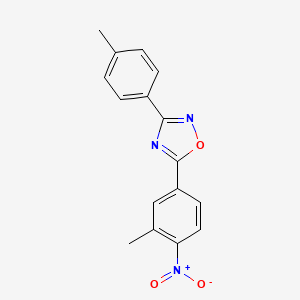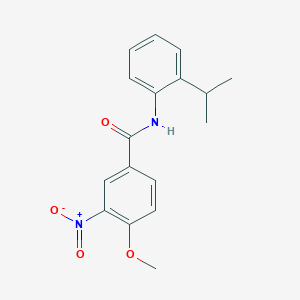![molecular formula C12H14ClN5OS B5549908 2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)
2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide" often involves multi-step chemical reactions, starting from basic building blocks like chlorophenyl derivatives and isopropylacetamide. Techniques such as carbodiimide condensation have been employed for the synthesis of related compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the spatial arrangement of the tetrazole ring, chlorophenyl group, and acetamide moiety. X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing details about their molecular geometry, bond lengths, and angles (Boechat et al., 2011).
Chemical Reactions and Properties
Compounds with structures similar to "this compound" can undergo various chemical reactions, including condensation, cyclocondensation, and reactions with isothiocyanates to form different heterocyclic compounds. These reactions are influenced by the presence of reactive functional groups and the compound's overall molecular structure (Công & Luan, 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be assessed using techniques like X-ray diffraction and spectroscopic methods. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications (Kerru et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the compound's functional groups and molecular structure. Studies have explored the synthesis and characterization of similar compounds to understand their reactivity and potential as biodynamic agents or in other applications (Rajanarendar et al., 2009).
Scientific Research Applications
Molecular Structure and Crystallography
The study of structures like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into molecular conformation and intermolecular interactions. Such compounds demonstrate the generation of three-dimensional arrays through various hydrogen bonds and π interactions, which are crucial for understanding molecular assembly and designing new materials with specific properties (Boechat et al., 2011).
Synthesis and Chemical Characterization
Research on compounds like 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives explores their synthesis and physical properties. These studies not only contribute to the development of new synthetic routes but also evaluate potential applications such as corrosion inhibitors (Yıldırım & Çetin, 2008).
Biological Activities and Applications
Compounds with a tetrazole or thiadiazole core structure, similar to 2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide, have been synthesized and evaluated for various biological activities. For instance, novel derivatives have been studied for their α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes and related disorders (Iftikhar et al., 2019). Moreover, certain derivatives exhibit antimicrobial and antiviral activities, highlighting their potential in developing new therapeutic agents (Chen et al., 2010).
Environmental and Material Applications
Research into thiophene-based metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylate demonstrates applications in luminescence sensing and pesticide removal. These findings indicate the role of such compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS/c1-8(2)14-11(19)7-20-12-15-16-17-18(12)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMLSBAFMKOMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=NN1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)


![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)